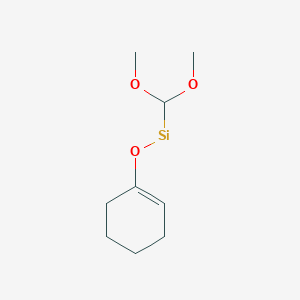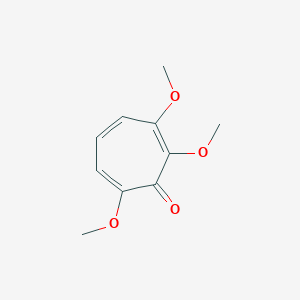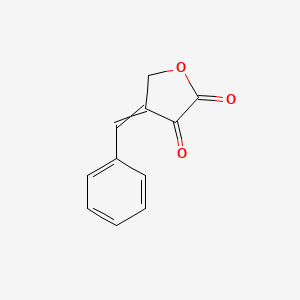
2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- is an organic compound with the molecular formula C11H8O3 It is a derivative of furan, a heterocyclic organic compound, and features a phenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- typically involves the reaction of maleic anhydride with benzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenylmethylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of various biochemical pathways. The phenylmethylene group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Furandione, dihydro-4-(4-methylphenylmethylene)-, (E)-
- 2,3-Furandione, dihydro-4-(2-chlorophenylmethylene)-, (E)-
- 2,3-Furandione, dihydro-4-(4-methoxyphenylmethylene)-, (E)-
Uniqueness
2,3-Furandione, dihydro-4-(phenylmethylene)-, (E)- is unique due to its specific phenylmethylene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry .
Properties
CAS No. |
106203-51-4 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-benzylideneoxolane-2,3-dione |
InChI |
InChI=1S/C11H8O3/c12-10-9(7-14-11(10)13)6-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
KXUOXAHBZQNAEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)

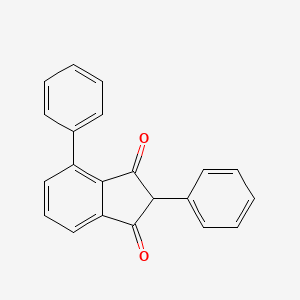

![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
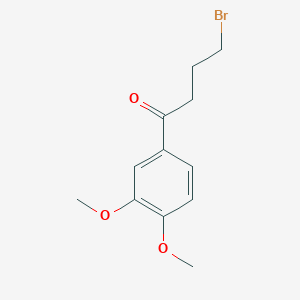
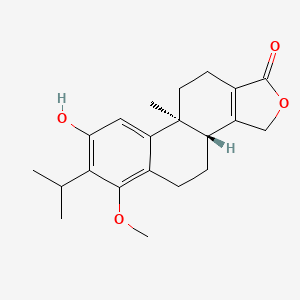
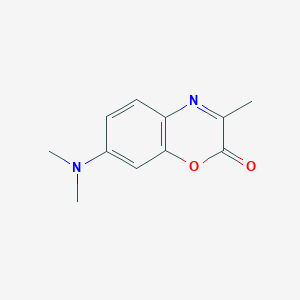
![Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B14341931.png)
